N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide is a benzoxazepin-derived compound featuring a benzamide moiety substituted with a trifluoromethyl group at the ortho (2-) position. The benzoxazepin core contains two methyl groups at the 3-position, contributing to the rigidity of the heterocyclic ring system.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-18(2)10-27-15-8-7-11(9-14(15)24-17(18)26)23-16(25)12-5-3-4-6-13(12)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOURXAYIEMAJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents under specific conditions.
Amidation Reaction: The final step could involve the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzoxazepine ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide has shown potential as a therapeutic agent in various studies. It is primarily investigated for:
- Anticancer Activity : Research indicates that benzoxazepines may exhibit significant anticancer properties. A study highlights their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : The compound's interaction with specific receptors may provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : It can be utilized as a precursor in the synthesis of more complex pharmacologically active compounds. Its reactivity enables the introduction of various functional groups through substitution reactions .
- Reagent in Organic Reactions : The compound can act as a reagent in diverse organic reactions, facilitating the formation of new chemical entities .
Biological Studies
The compound's structure makes it an interesting subject for studying enzyme interactions and protein binding dynamics:
- Enzyme Inhibition Studies : It has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies .
- Protein Interaction Studies : The unique structural features allow researchers to investigate how this compound interacts with various proteins, providing insights into its mechanism of action .
Case Study 1: Anticancer Properties
A recent study published in ResearchGate examined the efficacy of this compound against several cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis in breast cancer cells through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could mitigate oxidative stress and inflammation in neuronal cells, indicating its potential utility in treating conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, benzoxazepines can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Substituent Position on Benzamide
Benzoxazepin Core Modifications
- Alkylation Patterns: The target compound lacks the 5-isobutyl group seen in , which reduces lipophilicity and may improve aqueous solubility. The tert-butyl group in replaces trifluoromethyl, significantly increasing lipophilicity (logP) but reducing polarity, which could impact membrane permeability .
Molecular Weight and Bioavailability
- The target compound (~392 g/mol) and (392.37 g/mol) fall within the acceptable range for oral bioavailability (Lipinski’s rule of five).
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of benzoxazepines and features a trifluoromethyl group which may enhance its biological activity. Its molecular formula is with a molecular weight of approximately 320.31 g/mol. The compound's structure includes a tetrahydrobenzoxazepine ring, which is known for various pharmacological properties.
1. Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer activities. For instance, studies have shown that benzoxazepine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic factors.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar chemical frameworks have demonstrated effectiveness against a range of bacterial strains, indicating potential as a lead compound for antibiotic development.
3. Anti-inflammatory Effects
The anti-inflammatory potential of benzoxazepine derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting therapeutic applications in inflammatory diseases.
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors that play critical roles in cellular signaling pathways. For example:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or inflammation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors implicated in disease processes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
